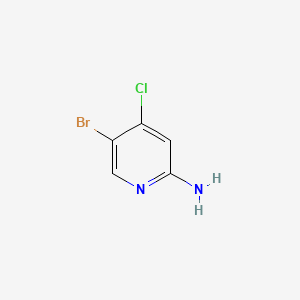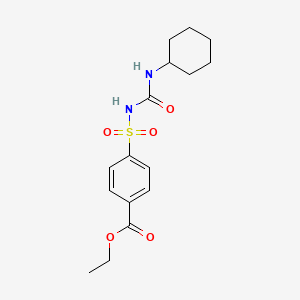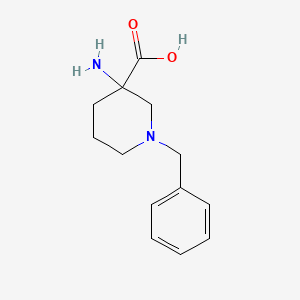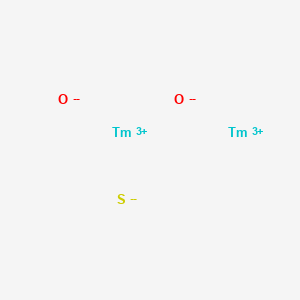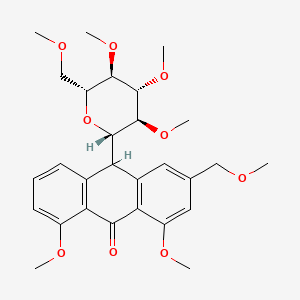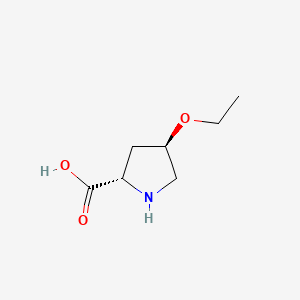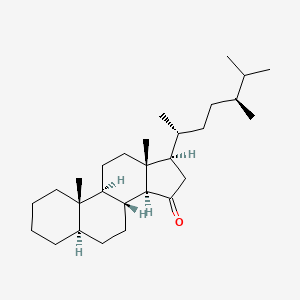
Strontium nitride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium nitride is represented as Sr3N2. It is produced by burning strontium metal in air, resulting in a mixture with strontium oxide, or in nitrogen .
Synthesis Analysis
Strontium nitride can be synthesized using high pressure–high temperature techniques . It is produced by burning strontium metal in air (resulting in a mixture with strontium oxide) or in nitrogen .Molecular Structure Analysis
The Lewis Dot Structure for Sr3N2 represents an ionic compound. The structure is drawn by first drawing the metal and putting it in brackets with its charge on the outside. Next, the Lewis Structure for the N 3- ion is drawn and brackets are added. The two ions are put together to complete the Lewis structure for Sr3N2 .Chemical Reactions Analysis
Strontium nitride reacts with water to give strontium hydroxide and ammonia: Sr3N2 + 6H2O → 3Sr(OH)2 + 2NH3 .Physical And Chemical Properties Analysis
Strontium nitride is a white crystalline solid. It is noncombustible but accelerates the burning of combustible materials. It may explode if large quantities are involved in a fire or the combustible material is finely divided. It may also explode under prolonged exposure to heat or fire .Wissenschaftliche Forschungsanwendungen
Medicine and Biology
Strontium Nitride nanoparticles have found extensive use in the field of medicine and biology . They are used in bone regeneration and growth stimulation due to their similar properties with calcium . They can also stimulate calcium signaling .
Drug Delivery
Strontium Nitride nanoparticles are used in targeted drug delivery . They can elicit a prolonged immune response, making them good immunotherapeutic agents .
Electronic Devices
Strontium Nitride nanoparticles are used in electronic devices . They are particularly useful in the development of supercapacitor electrodes . Strontium-doped versions of these materials exhibit better performance compared to bare metallic nanoparticles .
Biosensors and Catalysts
Strontium Nitride nanoparticles are used in the development of biosensors and catalysts . They are also used in chemosensors .
Environmental Sciences
Strontium Nitride nanoparticles have applications in environmental sciences . They exhibit antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are also used in wastewater treatment and as gas sensors to sense several toxic gases .
Diabetes Management
The applications of Strontium Nitride nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes .
Agriculture
Strontium Nitride nanoparticles are used in agriculture to enhance the efficacy of fertilizers and to control pests with minimal doses .
Cancer Therapy
Strontium Nitride nanoparticles are used in the therapy of cancer . They are utilized in bioimaging, cancer treatment, and drug delivery .
Safety and Hazards
Strontium nitride reacts violently with water. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling strontium nitride. It should be used only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Research is ongoing into the potential applications of strontium in various fields. For example, strontium-based nanoparticles have been investigated for their use in bone regeneration, effective immunotherapy, the management of bacterial infections, medicine delivery, and dentistry . Additionally, strontium-doped metal nanoparticles have been explored for making electrodes in supercapacitors .
Wirkmechanismus
Target of Action
Strontium nitride (Sr3N2) is a compound that primarily interacts with water . It is produced by burning strontium metal in air or in nitrogen . The primary targets of strontium nitride are water molecules, with which it reacts to form strontium hydroxide and ammonia .
Mode of Action
Strontium nitride reacts with water in a chemical reaction that can be represented as follows: Sr3N2 + 6H2O → 3Sr(OH)2 + 2NH3 . This means that when strontium nitride comes into contact with water, it breaks down to form strontium hydroxide and ammonia .
Biochemical Pathways
Strontium-based nanoparticles have been found to control the insulin release and thus regulate the pathophysiology of diabetes . They can also elicit a prolonged immune response, acting as a good immunotherapeutic agent .
Pharmacokinetics
Strontium-based nanoparticles have been used in targeted drug delivery , suggesting that they may have favorable absorption and distribution properties.
Result of Action
The result of strontium nitride’s action is the formation of strontium hydroxide and ammonia when it reacts with water . In the context of biomedical applications, strontium-based nanoparticles have shown potential in bone regeneration, effective immunotherapy, the management of bacterial infections, and medicine delivery .
Action Environment
The action of strontium nitride is influenced by the presence of water, as it reacts with water to form strontium hydroxide and ammonia . Environmental factors such as humidity and temperature could potentially influence this reaction.
Eigenschaften
IUPAC Name |
strontium;azanidylidenestrontium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2N.3Sr/q2*-1;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBUYAOHGLSIJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Sr].[N-]=[Sr].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2Sr3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium nitride | |
CAS RN |
12033-82-8 |
Source


|
| Record name | Strontium nitride (Sr3N2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tristrontium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



